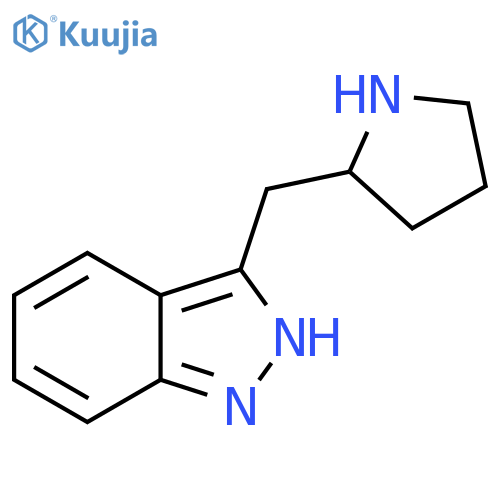

Cas no 1500549-98-3 (3-(pyrrolidin-2-yl)methyl-1H-indazole)

3-(pyrrolidin-2-yl)methyl-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 3-(pyrrolidin-2-yl)methyl-1H-indazole

- EN300-1804752

- 1500549-98-3

- 3-[(pyrrolidin-2-yl)methyl]-1H-indazole

-

- インチ: 1S/C12H15N3/c1-2-6-11-10(5-1)12(15-14-11)8-9-4-3-7-13-9/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15)

- InChIKey: COKMGRQAPZNXHX-UHFFFAOYSA-N

- ほほえんだ: N1CCCC1CC1=C2C=CC=CC2=NN1

計算された属性

- せいみつぶんしりょう: 201.126597491g/mol

- どういたいしつりょう: 201.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2

3-(pyrrolidin-2-yl)methyl-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1804752-0.25g |

3-[(pyrrolidin-2-yl)methyl]-1H-indazole |

1500549-98-3 | 0.25g |

$1432.0 | 2023-09-19 | ||

| Enamine | EN300-1804752-10.0g |

3-[(pyrrolidin-2-yl)methyl]-1H-indazole |

1500549-98-3 | 10g |

$6697.0 | 2023-05-26 | ||

| Enamine | EN300-1804752-1.0g |

3-[(pyrrolidin-2-yl)methyl]-1H-indazole |

1500549-98-3 | 1g |

$1557.0 | 2023-05-26 | ||

| Enamine | EN300-1804752-0.1g |

3-[(pyrrolidin-2-yl)methyl]-1H-indazole |

1500549-98-3 | 0.1g |

$1371.0 | 2023-09-19 | ||

| Enamine | EN300-1804752-1g |

3-[(pyrrolidin-2-yl)methyl]-1H-indazole |

1500549-98-3 | 1g |

$1557.0 | 2023-09-19 | ||

| Enamine | EN300-1804752-10g |

3-[(pyrrolidin-2-yl)methyl]-1H-indazole |

1500549-98-3 | 10g |

$6697.0 | 2023-09-19 | ||

| Enamine | EN300-1804752-0.5g |

3-[(pyrrolidin-2-yl)methyl]-1H-indazole |

1500549-98-3 | 0.5g |

$1495.0 | 2023-09-19 | ||

| Enamine | EN300-1804752-0.05g |

3-[(pyrrolidin-2-yl)methyl]-1H-indazole |

1500549-98-3 | 0.05g |

$1308.0 | 2023-09-19 | ||

| Enamine | EN300-1804752-5.0g |

3-[(pyrrolidin-2-yl)methyl]-1H-indazole |

1500549-98-3 | 5g |

$4517.0 | 2023-05-26 | ||

| Enamine | EN300-1804752-2.5g |

3-[(pyrrolidin-2-yl)methyl]-1H-indazole |

1500549-98-3 | 2.5g |

$3051.0 | 2023-09-19 |

3-(pyrrolidin-2-yl)methyl-1H-indazole 関連文献

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

4. Caper tea

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

3-(pyrrolidin-2-yl)methyl-1H-indazoleに関する追加情報

3-(Pyrrolidin-2-yl)methyl-1H-indazole: A Comprehensive Overview

3-(Pyrrolidin-2-yl)methyl-1H-indazole, also known by its CAS number 1500549-98-3, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of indazole, a heterocyclic aromatic compound with a unique structure that combines a benzene ring fused to an imidazole moiety. The addition of a pyrrolidine group at the 3-position of the indazole ring introduces interesting chemical and biological properties, making it a subject of extensive research.

The synthesis of 3-(pyrrolidin-2-yl)methyl-1H-indazole typically involves multi-step organic reactions. Researchers often employ methods such as nucleophilic substitution, coupling reactions, or cyclization processes to construct the indazole core and subsequently introduce the pyrrolidine substituent. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched versions of this compound, which are valuable for studying its stereochemical effects in biological systems.

Indazoles are known for their diverse biological activities, and the substitution pattern in 3-(pyrrolidin-2-yl)methyl-1H-indazole further enhances its potential as a bioactive molecule. Studies have shown that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungal strains. Its ability to inhibit bacterial growth suggests potential applications in the development of novel antibiotics, which is especially relevant given the increasing prevalence of antibiotic resistance.

In addition to its antimicrobial properties, 3-(pyrrolidin-2-yl)methyl-1H-indazole has demonstrated promising results in anticancer studies. Preclinical research indicates that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy drugs. The mechanism of action appears to involve modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells. These findings highlight its potential as a lead compound for developing targeted cancer therapies.

The incorporation of a pyrrolidine group into the indazole framework also influences the compound's pharmacokinetic properties. Studies on its absorption, distribution, metabolism, and excretion (ADME) profile suggest that it has favorable bioavailability and stability in physiological conditions. This makes it an attractive candidate for drug delivery systems and formulation development.

Recent research has explored the use of 3-(pyrrolidin-2-yl)methyl-1H-indazole as a scaffold for designing multitarget-directed ligands (MTDLs). By modifying the pyrrolidine side chain or introducing additional functional groups onto the indazole ring, scientists aim to create molecules that can simultaneously target multiple disease pathways. For instance, derivatives of this compound have been designed to inhibit both histone deacetylases (HDACs) and kinase enzymes, offering potential benefits for treating complex diseases like cancer and neurodegenerative disorders.

The structural versatility of indazoles has also led to their application in materials science. Researchers have investigated the use of 3-(pyrrolidin-2-yl)methyl-1H-indazole-based materials for organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). The electronic properties of this compound make it suitable for applications requiring high charge carrier mobility and stability under operational conditions.

In conclusion, CAS No 1500549983, or 3-(pyrrolidin-2-yl)methyl

1500549-98-3 (3-(pyrrolidin-2-yl)methyl-1H-indazole) 関連製品

- 2229499-57-2(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid)

- 2377030-81-2((1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane)

- 894026-31-4(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)

- 91006-03-0(4-(butane-1-sulfonamido)benzene-1-sulfonamide)

- 33147-28-3(9H-Purine-9-butanoic acid, 6-amino-)

- 2229316-22-5(3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol)

- 2810261-06-2(6,6-Dimethoxy-2-oxaspiro[3.3]heptane)

- 2247106-65-4(N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide)

- 2091637-11-3(4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole)

- 1208083-15-1(3,5-Difluorobiphenyl-4-amine)